3-(3-chloro-2-methylphenyl)-2-{[(oxan-3-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one
CAS No.: 2640951-90-0
Cat. No.: VC11855346
Molecular Formula: C21H25ClN2O2S
Molecular Weight: 405.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640951-90-0 |
|---|---|
| Molecular Formula | C21H25ClN2O2S |
| Molecular Weight | 405.0 g/mol |
| IUPAC Name | 3-(3-chloro-2-methylphenyl)-2-(oxan-3-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4-one |
| Standard InChI | InChI=1S/C21H25ClN2O2S/c1-14-17(22)8-4-10-19(14)24-20(25)16-7-2-3-9-18(16)23-21(24)27-13-15-6-5-11-26-12-15/h4,8,10,15H,2-3,5-7,9,11-13H2,1H3 |
| Standard InChI Key | FTXWKQDXEUPNLO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCC4CCCOC4 |
| Canonical SMILES | CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCC4CCCOC4 |
Introduction
3-(3-chloro-2-methylphenyl)-2-{[(oxan-3-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one is a complex organic molecule belonging to the class of quinazolinone derivatives. This compound exhibits potential pharmacological properties and has garnered interest in medicinal chemistry due to its structural features that may confer biological activity.
Synthesis Overview:
The synthesis of this compound typically involves multiple steps, requiring precise control over reaction conditions to achieve the desired molecular structure. Techniques such as hypervalent iodine-mediated chlorooxidation have been noted for their efficiency in synthesizing related chlorinated compounds under mild conditions.
Reaction Conditions:
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Temperature and Solvent: The choice of solvent and temperature can significantly affect the reaction yield and purity. Common solvents include organic compounds like dichloromethane or ethanol, while temperatures may range from room temperature to elevated conditions depending on the specific step.
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Catalysts: Catalysts such as hypervalent iodine compounds are used to facilitate selective chlorination reactions, which are crucial for the synthesis of this compound.
Mechanism of Action:
Research into similar quinazolinone derivatives suggests that they may act on various targets, including kinases and receptors involved in disease pathways. This compound's structural features, including the sulfanyl group and the quinazolinone ring, could confer biological activity relevant to medicinal applications.
Potential Applications:
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Pharmacological Applications: The compound's potential pharmacological properties make it a candidate for further study in drug development, particularly in areas where quinazolinone derivatives have shown promise, such as anticancer or anti-inflammatory therapies.
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Biological Interactions: The presence of a sulfanyl group may allow for unique interactions with biological targets, potentially enhancing its therapeutic efficacy or specificity.
Potential Biological Targets
| Target Type | Potential Action |
|---|---|
| Kinases | Inhibition |
| Receptors | Modulation |
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